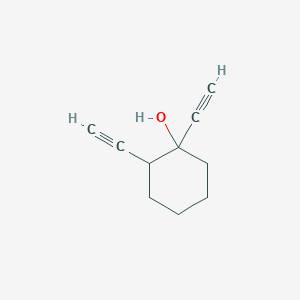
1,2-Diethynylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethynylcyclohexanol is an organic compound characterized by the presence of two ethynyl groups attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: While specific industrial production methods for 1,2-Diethynylcyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanols, cyclohexanones, and various ethylene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diethynylcyclohexanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1,2-Diethynylcyclohexanol exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the nature of the reactions and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but with only one ethynyl group.
1,2-Dimethylcyclohexanol: Another related compound with methyl groups instead of ethynyl groups.
Uniqueness: 1,2-Diethynylcyclohexanol is unique due to the presence of two ethynyl groups, which impart distinct reactivity and potential for forming complex molecular structures. This makes it a valuable compound in synthetic organic chemistry and materials science.
Biologische Aktivität
1,2-Diethynylcyclohexanol is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two ethynyl groups attached to the first and second carbon atoms. This structure contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound has been particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction has been observed in treated cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were investigated. The compound was found to induce apoptosis through caspase-3 activation and PARP cleavage, demonstrating its potential as a therapeutic agent in cancer treatment.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1,2-diethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |
InChI-Schlüssel |
LPYJFLQJJQHFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCCC1(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















